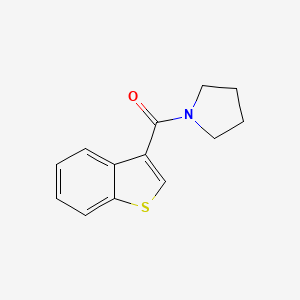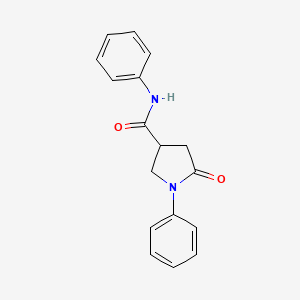![molecular formula C22H19NO3 B5200493 ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate, also known as EAPBC, is a synthetic compound that belongs to the class of chromene derivatives. EAPBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Moreover, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in the cells. For example, this compound has been reported to increase the levels of intracellular reactive oxygen species (ROS), which are involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain.
Advantages and Limitations for Lab Experiments
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, this compound exhibits a high degree of selectivity towards its target molecules, which makes it an ideal candidate for drug discovery and development. However, this compound has some limitations for lab experiments. For example, this compound is insoluble in water, which makes it difficult to use in aqueous-based assays. Moreover, this compound has a relatively low bioavailability, which may limit its therapeutic potential.
Future Directions
Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate. Firstly, the mechanism of action of this compound needs to be elucidated to understand its pharmacological effects fully. Secondly, the structural modification of this compound may lead to the development of more potent and selective analogs. Thirdly, the in vivo efficacy and toxicity of this compound need to be evaluated to determine its therapeutic potential. Lastly, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. The synthesis of this compound involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst. The mechanism of action of this compound involves the modulation of various signaling pathways in the cells. This compound has several advantages for lab experiments, but also has some limitations. Several future directions can be explored for the further development and application of this compound.
Synthesis Methods
The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multi-step process, including the formation of an intermediate product, which is subsequently cyclized to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been reported to possess neuroprotective and anti-diabetic activities.
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-25-22(24)19-18(15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20(17)26-21(19)23/h3-13,18H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNBXZRJCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)
![5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200460.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)

![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)


![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
